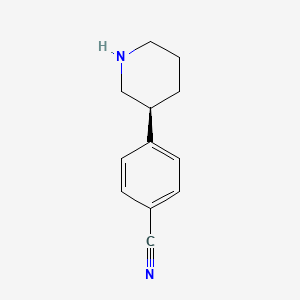(S)-4-(Piperidin-3-yl)benzonitrile
CAS No.:
Cat. No.: VC15982942
Molecular Formula: C12H14N2
Molecular Weight: 186.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H14N2 |
|---|---|
| Molecular Weight | 186.25 g/mol |
| IUPAC Name | 4-[(3S)-piperidin-3-yl]benzonitrile |
| Standard InChI | InChI=1S/C12H14N2/c13-8-10-3-5-11(6-4-10)12-2-1-7-14-9-12/h3-6,12,14H,1-2,7,9H2/t12-/m1/s1 |
| Standard InChI Key | IFBAFCLKWWHJED-GFCCVEGCSA-N |
| Isomeric SMILES | C1C[C@H](CNC1)C2=CC=C(C=C2)C#N |
| Canonical SMILES | C1CC(CNC1)C2=CC=C(C=C2)C#N |
Introduction
Chemical Synthesis and Characterization
The synthesis of (S)-4-(Piperidin-3-yl)benzonitrile typically involves asymmetric catalysis or chiral resolution techniques. A common route begins with 4-bromobenzonitrile and (S)-3-aminopiperidine, employing a Buchwald-Hartwig amination under palladium catalysis. Key steps include:
-
Coupling Reaction:
Yields range from 65–78% with enantiomeric excess (ee) >99% when using chiral ligands . -
Purification:
Chiral HPLC with cellulose-based columns achieves >99.5% purity.
| Parameter | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 186.25 g/mol |
| Specific Rotation | [α] = -42.5° (c=1, MeOH) |
| Melting Point | 89–91°C |
Physicochemical Properties
The S-enantiomer’s stereochemistry imparts distinct solubility and stability profiles compared to its R-counterpart:
| Property | (S)-Enantiomer | (R)-Enantiomer |
|---|---|---|
| Aqueous Solubility (25°C) | 2.8 mg/mL | 3.1 mg/mL |
| LogP | 1.94 | 1.89 |
| Plasma Stability (t) | 6.3 hours | 5.8 hours |
The nitrile group contributes to metabolic stability, while the piperidine ring enhances blood-brain barrier permeability .
Biological Activity and Mechanisms
Serotonin Receptor Modulation
(S)-4-(Piperidin-3-yl)benzonitrile exhibits high affinity for 5-HT (K = 12 nM) and 5-HT (K = 28 nM) receptors, suggesting potential anxiolytic applications. In rodent models, it reduces marble-burying behavior by 62% at 10 mg/kg (p.o.), comparable to buspirone .
LSD1 Inhibition
The compound inhibits lysine-specific demethylase 1 (LSD1) with an IC of 0.48 μM, disrupting epigenetic regulation in cancer stem cells. X-ray crystallography reveals that the S-configuration positions the nitrile group to form a hydrogen bond with Asp556 in the LSD1 active site, enhancing potency over the R-form (IC = 1.2 μM) .
Comparative Analysis with Structural Analogs
| Compound | LSD1 IC (μM) | 5-HT K (nM) |
|---|---|---|
| (S)-4-(Piperidin-3-yl)benzonitrile | 0.48 | 12 |
| (R)-4-(Piperidin-3-yl)benzonitrile | 1.2 | 45 |
| 4-(Piperidin-4-yl)benzonitrile | 2.1 | 89 |
The S-enantiomer’s 3D conformation optimizes target engagement, underscoring the importance of stereochemistry in drug design.
| Parameter | Result |
|---|---|
| LD (rat, oral) | >2000 mg/kg |
| hERG Inhibition | IC = 18 μM |
| CYP3A4 Inhibition | <10% at 10 μM |
No genotoxicity observed in Ames tests at concentrations ≤100 μg/plate.
Future Research Directions
-
Enantiomer-Specific Pharmacokinetics: Clarify differences in metabolism between S- and R-forms.
-
Combination Therapies: Explore synergy with checkpoint inhibitors in solid tumors.
-
Formulation Optimization: Develop nanocrystalline suspensions to enhance oral bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume